indoline-6-carbaldehyde

Description

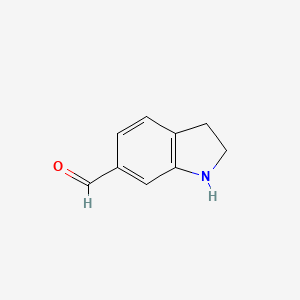

Indoline-6-carbaldehyde is a bicyclic organic compound comprising an indoline core (a benzene ring fused to a five-membered nitrogen-containing ring) with a formyl (-CHO) substituent at the 6-position.

Properties

IUPAC Name |

2,3-dihydro-1H-indole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-2,5-6,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYSQAXVOWLCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696277 | |

| Record name | 2,3-Dihydro-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187243-09-9 | |

| Record name | 2,3-Dihydro-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 2-nitrobenzaldehyde followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions: indoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: 2,3-Dihydro-1H-indole-6-carboxylic acid.

Reduction: 2,3-Dihydro-1H-indole-6-methanol.

Substitution: Various substituted indole derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Indoline-6-carbaldehyde has been identified as a promising scaffold for the development of anticancer agents. Its derivatives have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, certain indoline-based compounds have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies.

Antibacterial and Antifungal Activities

Research indicates that indoline derivatives possess antibacterial and antifungal properties. These compounds interact with microbial cell walls or disrupt metabolic pathways, leading to cell death. A study highlighted the efficacy of indoline derivatives against resistant strains of bacteria, showcasing their potential in combating antibiotic resistance.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the formation of complex organic molecules through various reactions, including:

- Condensation Reactions : this compound can undergo condensation with amines to form Schiff bases, which are valuable intermediates in organic synthesis.

- Cyclization Reactions : It can participate in cyclization reactions to produce various heterocyclic compounds, expanding the library of bioactive molecules available for drug discovery.

Material Science

Polymer Applications

this compound has been explored as a monomer in the synthesis of conducting polymers. These polymers exhibit unique electronic properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Table 1: Properties of Indoline-Based Polymers

| Property | Value |

|---|---|

| Electrical Conductivity | High |

| Thermal Stability | Moderate |

| Optical Properties | Tunable |

| Mechanical Strength | Good |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of an this compound derivative against breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the low micromolar range, indicating potent activity. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of indoline derivatives against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives inhibited microbial growth effectively at concentrations lower than traditional antibiotics, suggesting their potential as alternative therapeutic agents.

Mechanism of Action

The mechanism of action of indoline-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indole ring system can also engage in π-π interactions with aromatic residues in biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Structural and Positional Isomers

Indole Carboxaldehydes

Indole carboxaldehydes differ in the position of the formyl group on the indole skeleton. Key examples include:

Key Observations :

- Reactivity : Indole-3-carboxaldehyde is widely utilized in synthesizing hydrazone derivatives (e.g., benzoylhydrazones) for biological studies . The 3-position is sterically accessible, favoring nucleophilic additions.

- Substituent Effects : Chlorination at the 5-position (as in 5-chloroindole-3-carboxaldehyde) enhances biological activity, likely due to increased electron-withdrawing effects and metabolic stability .

- Indoline vs.

N-Alkylated Indole Carboxaldehydes

N-substitution modifies electronic and steric profiles:

*Similarity scores based on structural alignment algorithms .

Key Observations :

- N-Alkylation increases steric bulk and may hinder reactivity at the formyl group.

- This compound’s lack of N-substitution could make it more reactive in condensation reactions compared to N-alkylated analogs.

Functional Group Derivatives

Carboxylic Acids vs. Aldehydes

Indole carboxylic acids (e.g., indole-5-carboxylic acid) exhibit distinct properties:

Key Observations :

- Carboxylic acids exhibit higher melting points due to hydrogen bonding, whereas aldehydes are more reactive in nucleophilic additions (e.g., forming hydrazones or imines) .

Biological Activity

Indoline-6-carbaldehyde (I6CA) is a compound that has garnered attention for its diverse biological activities, particularly in immunomodulation and anti-cancer properties. This article explores the biological activity of I6CA, summarizing key research findings, case studies, and data tables that illustrate its potential therapeutic applications.

Immunomodulatory Effects

I6CA has been studied for its immunomodulatory properties, particularly in enhancing the immune response in macrophage cells. A study conducted on murine RAW 264.7 monocyte/macrophage cells demonstrated that I6CA significantly altered cell morphology towards an active macrophage shape and increased phagocytic activity. The compound was found to enhance the production and secretion of various immunomodulatory mediators and cytokines by upregulating their gene expression. Notably, I6CA stimulated the expression of Toll-like receptor 4 (TLR4) and its adapter molecule, myeloid differentiation factor 88 (Myd88), which are crucial for the activation of the NF-κB signaling pathway, leading to increased immune responses .

Anti-Cancer Properties

I6CA has also shown promise as a potential anti-cancer agent. Research indicates that it inhibits matrix metalloproteinase-9 (MMP-9) secretion and expression in HT1080 human fibrosarcoma cells. The inhibition of MMP-9 is significant as it plays a role in cancer metastasis. The study utilized gelatin zymography and Western blot analysis to demonstrate that I6CA effectively reduces MMP-9 activity in a dose-dependent manner .

Additionally, new derivatives of indole-6-carboxylic acid have been synthesized, exhibiting cytotoxic effects against various cancer cell lines such as HCT-116, HeLa, and HT-29. These derivatives were shown to target epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to cell cycle arrest in the G2/M phase and induction of apoptosis through the extrinsic pathway .

The mechanisms underlying the biological activities of I6CA involve several key pathways:

- TLR4/NF-κB Signaling Pathway : I6CA enhances TLR4 signaling, which is pivotal for initiating immune responses.

- Inhibition of MMP-9 : By downregulating MMP-9, I6CA may prevent cancer cell invasion and metastasis.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of specific signaling pathways.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Immunostimulatory Effects : A study highlighted that increasing concentrations of I6CA led to significant morphological changes in macrophages and enhanced their immune functions, suggesting its potential use in immunotherapy .

- Cancer Treatment Potential : Another investigation into indole derivatives revealed that specific compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising avenue for targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.